molecular formula C16H11BrFN3 B6347273 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine CAS No. 1354917-29-5

4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Cat. No. B6347273
CAS RN: 1354917-29-5
M. Wt: 344.18 g/mol
InChI Key: PYEKXDBRLOCGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, also known as 4BPFPA, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family of heterocyclic compounds, and it is the product of a reaction between 4-bromophenyl and 3-fluorophenyl. 4BPFPA has been studied for its potential to act as a ligand for various receptors, as well as for its ability to act as a catalyst for certain reactions. Additionally, 4BPFPA has been studied for its potential use in drug design and development.

Scientific Research Applications

4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential to act as a ligand for various receptors, including the serotonin 5-HT1A receptor, the 5-HT2A receptor, and the 5-HT2C receptor. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its ability to act as a catalyst for certain reactions, such as the Suzuki-Miyaura coupling reaction. Furthermore, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential use in drug design and development.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine binds to the serotonin 5-HT1A receptor, the 5-HT2A receptor, and the 5-HT2C receptor. This binding results in the activation of these receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine are not fully understood. However, it is believed that 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may have antidepressant, anxiolytic, and sedative effects. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may have effects on memory, learning, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments include its ability to act as a ligand for various receptors and its ability to act as a catalyst for certain reactions. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is relatively easy to synthesize, and it is relatively inexpensive. The main limitation of using 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug design and development. Additionally, further research could be conducted on its potential to act as a ligand for various receptors and its potential to act as a catalyst for certain reactions. Finally, further research could be conducted on its potential to be used as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a two-step process. The first step involves the reaction of 4-bromophenyl and 3-fluorophenyl in a solvent such as acetonitrile, dichloromethane, or dimethylformamide. This reaction results in the formation of a pyrimidin-2-amine intermediate. The second step involves the addition of an amine to the intermediate, resulting in the formation of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. The reaction is typically carried out in a microwave or under a nitrogen atmosphere, and it is typically completed in less than an hour.

properties

IUPAC Name

4-(4-bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEKXDBRLOCGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

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